molecular formula C12H11F7N2O B11478610 N-(2,2,2-Trifluoro-1-(2-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide

N-(2,2,2-Trifluoro-1-(2-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide

Cat. No.: B11478610
M. Wt: 332.22 g/mol
InChI Key: UOKORTHVNULANK-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}propanamide is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinct chemical and physical properties that make it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}propanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-Hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}propanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure, used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with applications in chemical synthesis and materials science.

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}propanamide stands out due to its unique combination of fluorinated groups and aniline moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11F7N2O

Molecular Weight

332.22 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]propanamide

InChI

InChI=1S/C12H11F7N2O/c1-2-9(22)21-10(11(14,15)16,12(17,18)19)20-8-6-4-3-5-7(8)13/h3-6,20H,2H2,1H3,(H,21,22)

InChI Key

UOKORTHVNULANK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1F

Origin of Product

United States

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